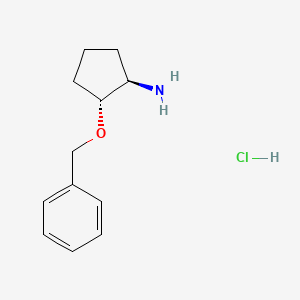

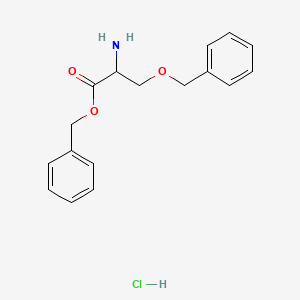

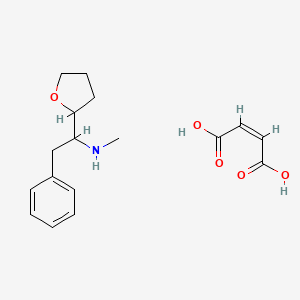

![molecular formula C12H18ClN3O3S B2889822 N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride CAS No. 1052545-65-9](/img/structure/B2889822.png)

N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride is a biochemical used for proteomics research . It belongs to the class of compounds known as phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . These compounds are known to exhibit a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the sources retrieved, phenylpiperidines, in general, are known to undergo a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

One study describes the synthesis and evaluation of benzamide derivatives, including compounds structurally related to N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride, as selective serotonin 4 receptor agonists. These derivatives were explored for their potential to accelerate gastric emptying and increase defecation frequency, highlighting their significance in gastrointestinal motility disorders (Sonda et al., 2004).

Anti-acetylcholinesterase Activity

Another research effort focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. These compounds, including derivatives of the main compound of interest, showed promising results in enhancing acetylcholine levels in the brain, indicating potential applications in antidementia therapy (Sugimoto et al., 1990).

Lewis Basic Catalysts

Research into Lewis basic catalysts found that l-Piperazine-2-carboxylic acid derived N-formamides, related to the core structure of the compound , exhibit high enantioselectivity in the hydrosilylation of N-aryl imines. This demonstrates the compound's applicability in asymmetric synthesis, providing a broad range of substrates with high yields and enantioselectivities (Wang et al., 2006).

Cyclin-Dependent Kinase Inhibitors

Another application is found in the search for cyclin-dependent kinase inhibitors. Beta-Piperidinoethylsulfides, structurally related to the compound of interest, were studied for their potential to inhibit CDK2, a critical enzyme in cell cycle regulation. This research underscores the compound's relevance in cancer therapy (Griffin et al., 2006).

Sulfomethylation of Macrocylic Chelates

Furthermore, the sulfomethylation of piperazine and polyazamacrocycles, related to the chemical structure , outlines a novel route to synthesizing mixed-side-chain macrocyclic chelates. This process illustrates the compound's utility in developing contrast agents for medical imaging, specifically in MRI contrast agents (van Westrenen & Sherry, 1992).

Eigenschaften

IUPAC Name |

N-(4-sulfamoylphenyl)piperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S.ClH/c13-19(17,18)11-3-1-10(2-4-11)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16)(H2,13,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBCUDMLEZVTIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

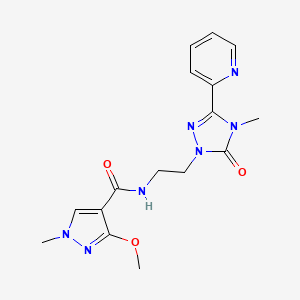

![12-(3,4-Dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2889743.png)

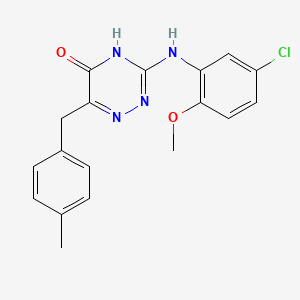

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B2889752.png)

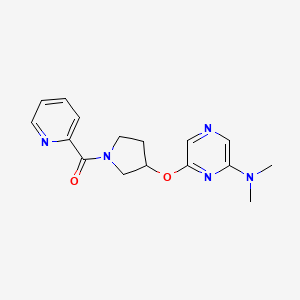

![3-cyclopentyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2889755.png)

![4-Oxo-4-[2-[tert-butoxycarbonyl[2-(9H-fluorene-9-ylmethoxycarbonylamino)ethyl]amino]ethylamino]butyric acid](/img/structure/B2889758.png)

![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B2889760.png)